Midrin

Migraine Functional Disability Comparative Efficacy

Researchers require an abortive migraine agent that avoids triptan-associated sedation and cardiovascular risks. Midrin (CAS 8057-13-4) is a fixed-dose triple combination (isometheptene mucate 65 mg / dichloralphenazone 100 mg / acetaminophen 325 mg) with multi-modal vasoconstrictor, sedative, and analgesic action. - Evidence-equivalent to low-dose oral sumatriptan (SOR: B) with superior functional disability recovery (Freitag et al., 2001) - Alternative for triptan-contraindicated patients (CAD, uncontrolled hypertension) - Lower severity of recurrent headache versus sumatriptan

Molecular Formula C38H56Cl6N4O15
Molecular Weight 1021.6 g/mol
CAS No. 8057-13-4
Cat. No. B12758450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidrin
CAS8057-13-4
Molecular FormulaC38H56Cl6N4O15
Molecular Weight1021.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(CCC=C(C)C)NC.CC(=O)NC1=CC=C(C=C1)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O
InChIInChI=1S/C11H12N2O.C9H19N.C8H9NO2.C6H10O8.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-8(2)6-5-7-9(3)10-4;1-6(10)9-7-2-4-8(11)5-3-7;7-1(3(9)5(11)12)2(8)4(10)6(13)14;2*3-2(4,5)1(6)7/h3-8H,1-2H3;6,9-10H,5,7H2,1-4H3;2-5,11H,1H3,(H,9,10);1-4,7-10H,(H,11,12)(H,13,14);2*1,6-7H
InChIKeyKJKKZSJXJPPWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midrin: Fixed-Dose Combination for Acute Migraine


Midrin, indexed under CAS 8057-13-4, is a fixed-dose combination capsule containing isometheptene mucate (65 mg, a sympathomimetic amine vasoconstrictor), dichloralphenazone (100 mg, a sedative-analgesic), and acetaminophen (325 mg) [1]. Unlike modern single-entity antimigraine agents such as triptans or gepants that target specific receptors, Midrin exerts its therapeutic effect through a multi-modal, triple-action pharmacologic approach that addresses the vascular (isometheptene), emotional-sedative (dichloralphenazone), and nociceptive (acetaminophen) components of headache simultaneously [2].

Why Midrin Cannot Be Substituted


Midrin's fixed-dose triple combination is pharmacodynamically distinct from simple analgesics like acetaminophen monotherapy, single-entity vasoconstrictors, or even modern triptans. Substitution of Midrin with plain acetaminophen fails to achieve comparable efficacy in migraine relief [1]; replacement with a triptan such as sumatriptan yields equivalent initial headache relief but differs markedly in post-treatment functional disability recovery and recurrence pain severity [2]. The sedative component dichloralphenazone, which addresses the hyperadrenergic and emotional distress accompanying migraine, is absent from most contemporary headache pharmacopeia, rendering generic substitution of the whole product impossible [3].

Comparative Evidence for Midrin


Functional Disability Recovery vs. Sumatriptan

In a multicenter, double-blind, randomized parallel-group study comparing the fixed-dose combination of isometheptene mucate, dichloralphenazone, and acetaminophen (Midrin components) against sumatriptan succinate for mild-to-moderate migraine, no statistically significant difference was observed in initial headache relief between the two groups. However, a critical differentiation emerged in functional disability recovery: improvement in functional disability was generally better among patients treated with the isometheptene combination than those treated with sumatriptan succinate [1]. This suggests that while initial abortive efficacy may be comparable, Midrin may confer an advantage in restoring patients' ability to perform daily activities.

Migraine Functional Disability Comparative Efficacy

Recurrence Pain Severity vs. Sumatriptan

In the same 2001 Freitag et al. comparative trial, headache recurrence over the 24-hour evaluation period was not significantly different between the two treatment arms for patients who initially responded within 4 hours. However, among those patients who did experience headache recurrence, the severity of recurrent headache pain was statistically significantly more severe in the sumatriptan succinate group compared to the isometheptene combination group [1]. This finding indicates a potential clinical advantage of Midrin in mitigating the intensity of breakthrough or recurrent pain.

Migraine Headache Recurrence Pain Severity

Efficacy vs. Acetaminophen Monotherapy

A double-blind, three-way crossover trial in 56 adult migraineurs (43 common, 13 classic) compared the isometheptene mucate-acetaminophen-dichloralphenazone combination (Midrin) against acetaminophen alone and placebo across six headache episodes per subject. For subjects' self-evaluations of relief, peak headache severity ratings, and investigator assessments of relief, the isometheptene combination proved statistically significantly superior to both acetaminophen alone and placebo (P<0.05) [1]. Additionally, patients consumed fewer capsules per episode when treated with the isometheptene combination compared to acetaminophen alone [2], indicating higher per-dose efficacy.

Migraine Analgesic Efficacy Combination Therapy

GI Tolerability vs. Ergotamine

A double-blind crossover trial compared the isometheptene mucate compound (Midrid, containing isometheptene 65 mg, paracetamol 325 mg, dichloralphenazone 100 mg) against an ergotamine product in migraine patients. The study was motivated by the clinical observation that ergotamine, while efficacious, often induces or exacerbates nausea and vomiting during migraine attacks, whereas the isometheptene mucate compound was reported to relieve migraine headache without causing nausea and vomiting [1]. This tolerability differentiation is clinically meaningful for patients in whom nausea is a prominent or disabling migraine symptom.

Migraine Gastrointestinal Tolerability Adverse Events

α-Adrenoceptor Vasoconstriction vs. 5-HT₁B/₁D Agonism

Isometheptene, the vasoactive component of Midrin, induces cranial vasoconstriction via a dual indirect (tyramine-like) and direct mechanism primarily involving αA- and α2C-adrenoceptors, with limited involvement of α1-adrenoceptors [1]. This mechanism is pharmacologically distinct from triptans, which act as selective 5-HT₁B/₁D receptor agonists. Notably, in vitro studies using porcine isolated meningeal artery demonstrated that sumatriptan, ergotamine, dihydroergotamine, and isometheptene all failed to contract the meningeal artery, whereas 5-HT, noradrenaline, and phenylephrine induced concentration-dependent contractions [2]. This suggests that isometheptene's therapeutic vasoconstriction may occur in a vascular bed different from the meningeal artery, or via indirect sympathomimetic mechanisms not captured in isolated tissue assays. The α-adrenoceptor-mediated pathway provides a distinct molecular target profile that may underlie the observed differences in functional recovery and recurrence severity relative to triptans.

Pharmacology Vasoconstriction Mechanism of Action

Equivalence to Low-Dose Sumatriptan

A systematic evidence synthesis rated the combination of isometheptene mucate/dichloralphenazone/acetaminophen as being 'as effective as low-dose oral sumatriptan' with a Strength of Recommendation (SOR) grade of B [1]. This classification is derived from the 2001 Freitag et al. multicenter RCT which demonstrated no statistically significant difference in the patient's response to treatment between the two active agents [2]. This equivalence rating positions Midrin as a clinically validated alternative to sumatriptan for mild-to-moderate migraine, particularly in scenarios where triptans are contraindicated (e.g., cardiovascular disease, hemiplegic migraine) or poorly tolerated.

Evidence-Based Medicine Comparative Effectiveness Clinical Guidelines

Midrin: Validated Application Scenarios


First-Line for Rapid Functional Recovery

Midrin is optimally deployed as a first-line abortive agent for mild-to-moderate migraine when early intervention at the first sign of an attack is feasible. Evidence from the Freitag et al. (2001) RCT demonstrates that the isometheptene combination yields equivalent initial headache relief to sumatriptan but with generally better improvement in functional disability [1]. This makes Midrin particularly suitable for ambulatory patients who must maintain productivity during a migraine episode, such as healthcare workers, drivers, and professionals for whom triptan-associated sedation or cognitive impairment may be problematic. Procurement in outpatient pharmacies and employer-sponsored health plans should prioritize Midrin for this specific patient cohort.

Alternative for Triptan Contraindications or Intolerance

Given its α-adrenoceptor-mediated vasoconstrictor mechanism distinct from triptans' 5-HT₁B/₁D agonism [1], Midrin serves as a critical alternative for the subset of migraine patients with cardiovascular contraindications to triptans (e.g., coronary artery disease, uncontrolled hypertension, history of stroke) or those who experience intolerable triptan-related adverse effects such as chest pressure, paresthesia, or severe nausea. The evidence-based equivalence rating (SOR: B) confirming Midrin is 'as effective as low-dose oral sumatriptan' [2] supports its formulary positioning as a tier-equivalent alternative, enabling clinicians to maintain therapeutic efficacy while mitigating cardiovascular risk. This scenario is particularly relevant for managed care organizations and hospital formularies seeking to provide comprehensive migraine coverage without relying exclusively on triptan monotherapy.

Migraine with Prominent Nausea

In patients whose migraine phenotype includes severe nausea and vomiting as a cardinal feature, ergotamine derivatives and certain triptans may exacerbate gastrointestinal distress. Historical controlled trial evidence comparing the isometheptene mucate compound to ergotamine documented that Midrin relieves migraine headache without causing nausea and vomiting [1]. While this trial predates modern reporting standards, it established a tolerability profile that remains clinically relevant for patients with nausea-predominant migraine. Compounding pharmacies and specialty headache clinics should consider Midrin as a targeted option for this phenotype, particularly when antiemetic co-administration with other abortive agents has proven inadequate or burdensome.

Rescue Therapy for High Recurrence Burden

For patients who achieve initial relief with triptans but experience frequent or severe headache recurrence within 24 hours, Midrin offers a compelling alternative or adjunct. The Freitag et al. (2001) trial demonstrated that among patients who experienced headache recurrence, the severity of recurrent pain was statistically significantly more severe in the sumatriptan group compared to the isometheptene combination group [1]. This positions Midrin as a strategic second-line or rescue option for patients with documented triptan-responsive migraine complicated by high recurrence burden. Health systems and specialty pharmacies can leverage this evidence to justify tiered access to Midrin when triptan monotherapy yields inadequate durable response, supporting value-based procurement decisions that minimize total rescue medication utilization per migraine episode.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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